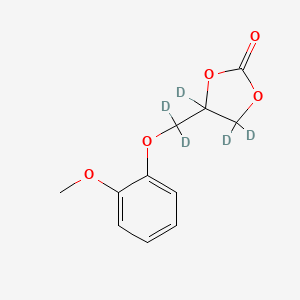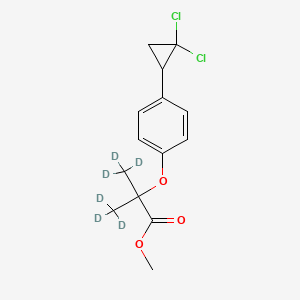
Ciprofibrate methyl ester-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ciprofibrate methyl ester-d6 is a deuterated form of ciprofibrate methyl ester, which is a hypolipemic agent structurally related to clofibrate. This compound is primarily used as an internal standard for the quantification of ciprofibrate in various analytical applications, particularly in mass spectrometry . The deuterium labeling (d6) enhances the accuracy and precision of analytical measurements by providing a stable isotopic reference.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ciprofibrate methyl ester-d6 involves several key steps:
Alcoholysis: The starting material, acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester, undergoes alcoholysis to form an intermediate.
Alkylation: The intermediate is then subjected to alkylation to introduce the necessary functional groups.
Alkaline Hydrolysis: Finally, the product is obtained through alkaline hydrolysis.
Industrial Production Methods: In industrial settings, continuous flow chemistry is often employed for the synthesis of this compound. This method offers improved heat and mass transfer, scalability, and safety. The continuous flow approach allows for the efficient production of the compound with high productivity and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Ciprofibrate methyl ester-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ciprofibrate methyl ester-d6 has a wide range of applications in scientific research:
Wirkmechanismus
Ciprofibrate methyl ester-d6 exerts its effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a crucial role in regulating lipid metabolism, including the breakdown of fatty acids and the reduction of triglyceride levels . By activating PPARα, this compound enhances the expression of genes involved in lipid metabolism, leading to improved lipid profiles and reduced risk of cardiovascular diseases .
Vergleich Mit ähnlichen Verbindungen
Clofibrate: Another hypolipemic agent structurally related to ciprofibrate.
Fenofibrate: A widely used lipid-lowering agent with a similar mechanism of action.
Gemfibrozil: Another fibrate class drug used to treat hyperlipidemia.
Comparison: Ciprofibrate methyl ester-d6 is unique due to its deuterium labeling, which provides enhanced stability and accuracy in analytical applications. Compared to clofibrate and fenofibrate, this compound offers improved analytical performance as an internal standard. Additionally, its specific activation of PPARα makes it a valuable tool in research focused on lipid metabolism and related disorders .
Eigenschaften
Molekularformel |
C14H16Cl2O3 |
|---|---|
Molekulargewicht |
309.2 g/mol |
IUPAC-Name |
methyl 3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C14H16Cl2O3/c1-13(2,12(17)18-3)19-10-6-4-9(5-7-10)11-8-14(11,15)16/h4-7,11H,8H2,1-3H3/i1D3,2D3 |
InChI-Schlüssel |
QKMIJFOKKANKAZ-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C(=O)OC)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Kanonische SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


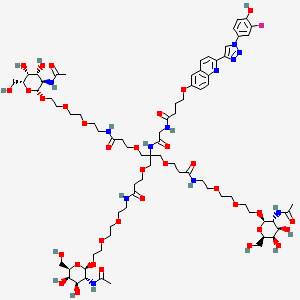

![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(dimethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B15144763.png)
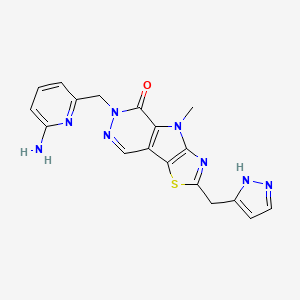
![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)
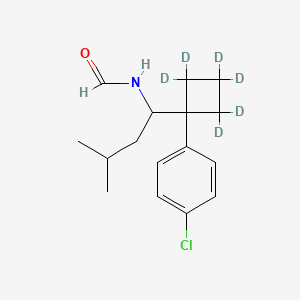
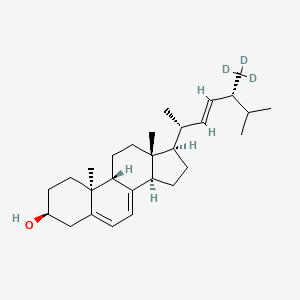
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)

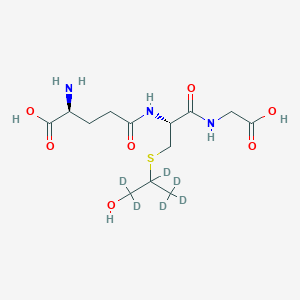
![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)
